5-Methoxy-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

Sourcing a trisubstituted thiophene-2-carboxylic acid with both 5-methoxy and 3-(2-phenoxyethoxy) groups typically requires a 4-6 step de novo synthesis, delaying SAR campaigns. This compound eliminates that bottleneck. Its LogP (~2.86) and TPSA (74-80 Ų) align with CNS MPO criteria, making it a strategic intermediate for brain-penetrant JNK2/3 and PTP1B inhibitor programs. The free carboxylic acid enables direct amide coupling. Procure the exact scaffold to maintain synthetic fidelity in kinase and anti-infective hit-to-lead workflows. Available via custom synthesis with full CoA and HPLC purity verification.

Molecular Formula C14H14O5S
Molecular Weight 294.32 g/mol
Cat. No. B12069842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid
Molecular FormulaC14H14O5S
Molecular Weight294.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(S1)C(=O)O)OCCOC2=CC=CC=C2
InChIInChI=1S/C14H14O5S/c1-17-12-9-11(13(20-12)14(15)16)19-8-7-18-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16)
InChIKeyOXGGGPXVORAOTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid – Chemical Identity, Physicochemical Baseline, and Procurement Context


5-Methoxy-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid (CAS 1779122-86-9) is a trisubstituted thiophene-2-carboxylic acid derivative with the molecular formula C₁₄H₁₄O₅S and a molecular weight of 294.32 g·mol⁻¹ . The compound belongs to the thiophene carboxylic acid class, which is widely exploited in medicinal chemistry and materials science for the construction of kinase inhibitors, anti-inflammatory agents, and organic electronic materials [1]. Its substitution pattern—a 5-methoxy electron-donating group and a 3-(2-phenoxyethoxy) lipophilic side chain—distinguishes it from the simpler 5-methoxy or 3-substituted thiophene-2-carboxylic acid building blocks commonly stocked by chemical suppliers.

Why 5-Methoxy-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid Cannot Be Replaced by Common Thiophene-2-carboxylic Acid Analogs


The simultaneous presence of a 5-methoxy group and a 3-(2-phenoxyethoxy) chain creates a pharmacophoric and physicochemical profile that is not replicated by any single-substituent analog [1]. Simple thiophene-2-carboxylic acid (LogP ≈ 1.2) or 5-methoxythiophene-2-carboxylic acid (LogP ≈ 1.45) lack the extended lipophilic side chain required for filling hydrophobic pockets in targets such as JNK3 or PTP1B, while analogs bearing only the phenoxyethoxy group at position 3 (e.g., 3-(2-phenoxyethoxy)thiophene-2-carboxylic acid) forfeit the electronic tuning and metabolic stabilization conferred by the 5-methoxy substituent . Direct replacement with a 4-chloro analog (CAS 1708401-32-4) further alters hydrogen-bonding capacity and ring electronics, breaking structure–activity relationships established in lead series . Consequently, procurement of the precise trisubstituted pattern is mandatory for maintaining synthetic fidelity and reproducibility in campaigns that depend on this scaffold.

Head-to-Head and Cross-Study Quantitative Differentiation of 5-Methoxy-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid


Predicted Lipophilicity (LogP) Drives Membrane Permeability and Target Engagement

Computationally predicted LogP for 5-methoxy-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid is approximately 2.86, compared to 1.45 for 5-methoxythiophene-2-carboxylic acid and ca. 1.2 for unsubstituted thiophene-2-carboxylic acid [1]. The ≈1.4 log unit increase relative to the 5-methoxy analog translates to roughly a 25‑fold higher theoretical partition coefficient, which is expected to enhance passive membrane permeability and central nervous system penetration in the context of trisubstituted thiophene JNK inhibitor programs [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Molecular Weight and Topological Polar Surface Area Define Oral Bioavailability Windows

The target compound has a molecular weight of 294.32 g·mol⁻¹ and an estimated topological polar surface area (TPSA) of approximately 74–80 Ų, placing it within the central nervous system multiparameter optimization (CNS MPO) favorable space (MW < 360, TPSA < 90 Ų) . In contrast, simpler 5-methoxythiophene-2-carboxylic acid (MW 158.18, TPSA 46.5 Ų) falls below the typical oral drug MW range and lacks sufficient steric bulk to occupy extended binding pockets in kinases such as JNK3 [1]. The 4-chloro-3-(2-phenoxyethoxy) analog (MW 298.74, TPSA ~55.8 Ų) carries a lower polar surface area but introduces a halogen atom that alters metabolic liability and hydrogen-bonding geometry relative to the methoxy group .

Pharmacokinetics Drug-likeness Lead Optimization

Rotatable Bond Count Confers Conformational Flexibility for Induced-Fit Binding

The 3-(2-phenoxyethoxy) substituent introduces 6 rotatable bonds (ethylene glycol linker + phenoxy torsion), compared to 1 rotatable bond in the 5-methoxy substituent alone . This increased conformational degrees of freedom enables the ligand to adopt multiple low-energy conformations that can adapt to the shape of flexible kinase active sites, as demonstrated in the co-crystal structure of a closely related trisubstituted thiophene JNK3 inhibitor (PDB 3PTG) where the extended side chain occupies a hydrophobic groove adjacent to the ATP-binding pocket [1]. The 5-methoxy group, by contrast, provides electronic density modulation but minimal conformational adaptability.

Structure-Based Drug Design Protein–Ligand Interactions Conformational Analysis

Hydrogen-Bond Acceptor/Donor Profile Balances Solubility and Target Affinity

The target compound presents 5 hydrogen-bond acceptors (carboxylic acid carbonyl, methoxy oxygen, two ether oxygens in the phenoxyethoxy chain, and thiophene sulfur) and 1 hydrogen-bond donor (carboxylic acid –OH) . This HBA/HBD ratio of 5:1 is consistent with the optimal ligand efficiency range for oral kinase inhibitors and contrasts with 5-methoxythiophene-2-carboxylic acid (3 HBA, 1 HBD) which may exhibit limited directional hydrogen-bonding capacity for key kinase hinge residues . The additional ether oxygens in the phenoxyethoxy linker can engage water-mediated hydrogen bonds with the DFG-motif backbone, as observed in thiophene-based JNK inhibitor co-crystal structures [1].

Medicinal Chemistry Solubility Ligand Efficiency

Structural Uniqueness Among Commercial Thiophene-2-carboxylic Acid Building Blocks

A survey of major chemical supplier catalogs (AKSci, Chemsrc, CymitQuimica) reveals that 5-methoxy-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid is the only commercially listed thiophene-2-carboxylic acid bearing both a 5-methoxy and a 3-(2-phenoxyethoxy) substituent . The closest stocked analogs are 4-chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid (CAS 1708401-32-4, 95% purity) and methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate (CAS 1708079-54-2), which differ in the position and identity of the second substituent and/or the oxidation state at the 2-position . No supplier offers the identical 5-methoxy-3-(2-phenoxyethoxy) substitution pattern with a free carboxylic acid, making this compound a unique entry point for structure–activity relationship diversification.

Chemical Supplier Catalog Comparison Scaffold Diversity Synthetic Accessibility

High-Value Application Scenarios for 5-Methoxy-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid Based on Differential Evidence


Intermediate for CNS-Penetrant Trisubstituted Thiophene Kinase Inhibitors

The compound's LogP of ≈2.86 and TPSA of 74–80 Ų align with the CNS MPO optimal space [1], making it a strategic intermediate for synthesizing brain-penetrant JNK2/3 inhibitors analogous to the clinical candidate series described by Bowers et al. [2]. The free carboxylic acid handle allows direct amide coupling with diverse amine fragments, while the 5-methoxy group provides metabolic stability and electronic tuning. Procurement of this exact building block eliminates the need for a 4–6 step de novo synthesis of the trisubstituted scaffold, accelerating SAR exploration.

Precursor for Selective PTP1B Inhibitor Lead Optimization

Substituted thiophene-2-carboxylic acids are established inhibitors of protein tyrosine phosphatase 1B (PTP1B), a validated target for type 2 diabetes [1]. The 3-(2-phenoxyethoxy) side chain of the target compound mimics the extended aryloxy motif present in potent PTP1B inhibitors (e.g., monocyclic thiophene analog 29), while the 5-methoxy group enhances solubility relative to the 4-chloro analog [2]. The free carboxylic acid is essential for engaging the catalytic cysteine (Cys215) via a salt-bridge interaction, justifying the selection of the acid form over the methyl ester.

Diversifiable Scaffold for Antiparasitic Farnesyltransferase Inhibitors

Tetrasubstituted 3-arylthiophene-2-carboxylic acids have demonstrated submicromolar activity against Trypanosoma brucei and Plasmodium falciparum farnesyltransferase [1]. The target compound provides a unique 3-(2-phenoxyethoxy) vector that can be elaborated to methionine-mimic side chains, a strategy shown to enhance antiparasitic potency while maintaining selectivity over human farnesyltransferase. The 5-methoxy group further differentiates this building block from previously reported 3-aryl series, offering a new chemical space for hit-to-lead campaigns.

Conductive Oligomer and Organic Electronic Material Synthesis

Thiophene carboxylic acids serve as monomers for conductive polymers and organic field-effect transistors (OFETs) [1]. The extended phenoxyethoxy side chain enhances solubility in organic solvents (e.g., chloroform, toluene) relative to 5-methoxythiophene-2-carboxylic acid, while the carboxylic acid functionality enables immobilization on metal oxide surfaces for self-assembled monolayer (SAM) formation. The dual oxygen-rich substituents may also facilitate cationic doping in p-type organic semiconductors.

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